4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline
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Overview
Description
4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzothiazole ring and a dimethylaniline group at the 4th position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Preparation Methods
The synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline typically involves the following steps:
Formation of 6-bromo-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with bromine in the presence of a suitable solvent such as acetic acid.
Coupling with N,N-dimethylaniline: The 6-bromo-1,3-benzothiazole is then coupled with N,N-dimethylaniline using a coupling agent like phosphorus oxychloride (POCl3) under reflux conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Scientific Research Applications
4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound is utilized in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biological assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The bromine atom and the dimethylaniline group play crucial roles in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar compounds to 4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline include:
2-arylbenzothiazoles: These compounds have a similar benzothiazole core but differ in the substituents at the 2nd position, leading to variations in their biological activities.
6-substituted benzothiazoles: Compounds with different substituents at the 6th position, such as chlorine or iodine, exhibit different reactivity and applications.
N,N-dimethylaniline derivatives: These compounds have the dimethylaniline group attached to different heterocyclic cores, resulting in diverse chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric effects, making it valuable for various applications.
Properties
IUPAC Name |
4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2S/c1-18(2)12-6-3-10(4-7-12)15-17-13-8-5-11(16)9-14(13)19-15/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXFRDAVOASSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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